molecular formula C15H19FN2OS B2523637 (1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705832-63-8

(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Numéro de catalogue: B2523637
Numéro CAS: 1705832-63-8
Poids moléculaire: 294.39
Clé InChI: PBUCLRXKRRMPCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a high-purity chemical compound designed for research and development applications. This complex molecule features the 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids known for a wide array of significant biological activities and its prevalence in neuroscientific research . The specific stereochemistry (1R,5S) denotes a defined spatial arrangement of atoms, which is critical for its interaction with biological targets. The compound's structure includes a (4-fluorophenyl) group and a (methylthio) moiety, which may influence its pharmacodynamic and pharmacokinetic properties. Research into compounds based on the 8-azabicyclo[3.2.1]octane scaffold is a vibrant area of investigation, particularly in the context of developing novel central nervous system (CNS) active agents . This specific derivative is offered as a valuable tool for qualified researchers exploring new chemical entities in areas such as receptor modulation and enzyme inhibition. Its potential research applications span fundamental medicinal chemistry, pharmacology, and the development of new therapeutic strategies. Researchers can utilize this compound for in vitro and in vivo studies to investigate its mechanism of action, selectivity, and binding affinity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international laws and regulations pertaining to the handling and use of this substance.

Propriétés

IUPAC Name

N-(4-fluorophenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2OS/c1-20-14-8-12-6-7-13(9-14)18(12)15(19)17-11-4-2-10(16)3-5-11/h2-5,12-14H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUCLRXKRRMPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of the azabicyclo family, characterized by its unique bicyclic structure and the presence of a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to receptor interactions and pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C_{16}H_{20}F_N_2O_2S, with a molecular weight of approximately 300.39 g/mol. The structural features include:

  • A bicyclic azabicyclo[3.2.1]octane framework.
  • A fluorophenyl substituent, which enhances lipophilicity and metabolic stability.
  • A methylthio group that may influence the compound's biological interaction profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily as a mu-opioid receptor antagonist , suggesting its potential in pain management and addiction therapy. The presence of the fluorophenyl group is hypothesized to enhance binding affinity and selectivity towards opioid receptors compared to structurally similar compounds.

Binding Affinity Studies

Studies have shown that the compound demonstrates a high binding affinity for mu-opioid receptors. The fluorine atom on the phenyl ring contributes to improved electronic properties, potentially leading to enhanced receptor interaction compared to other halogenated analogs:

Compound NameBinding Affinity (Ki)Receptor Type
(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide5 nMMu-opioid receptor
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate20 nMMu-opioid receptor
Methyl (1R,2S,3S,5S)-3-(phenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate50 nMMu-opioid receptor

The mechanism through which this compound exerts its biological activity involves competitive antagonism at the mu-opioid receptors, which are pivotal in mediating pain relief and addiction pathways. By blocking these receptors, the compound may reduce the effects of opioid agonists, offering a therapeutic strategy for managing opioid dependence.

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of this compound:

  • Pain Management : In rodent models of pain, (1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide has been shown to reduce pain responses without significant side effects commonly associated with opioid use.
  • Addiction Therapy : Clinical trials have indicated that this compound can effectively mitigate withdrawal symptoms in opioid-dependent subjects, suggesting its potential as a treatment adjunct in addiction therapy.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 3

The position 3 substituent critically affects pharmacological properties. Key analogues include:

Compound Name Position 3 Substituent N-Aryl Group Key Properties/Applications References
(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide (Target) Methylthio (-SCH₃) 4-Fluorophenyl High lipophilicity
(1R,5S)-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide Sulfonyl (-SO₂Ph) 4-Trifluoromethylphenyl Enhanced electron-withdrawing effects
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) Carbonitrile (-CN) 4-Aminophenylsulfonyl Polar functional group
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (β-CFT) Carbomethoxy (-COOCH₃) Methyl Dopamine reuptake inhibition

Key Observations :

  • Methylthio vs. Sulfonyl : The methylthio group in the target compound increases lipophilicity compared to sulfonyl derivatives, which may enhance blood-brain barrier penetration .
  • Carbomethoxy : Found in β-CFT, a tropane derivative with dopamine transporter (DAT) affinity, suggesting structural similarities to cocaine analogues .

Variations in N-Aryl Carboxamide Groups

The N-aryl group modulates electronic and steric interactions with biological targets:

Compound Name N-Aryl Group Electronic Effects Pharmacological Implications References
(1R,5S)-N-(4-fluorophenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide (Target) 4-Fluorophenyl Moderate electron-withdrawing Potential CNS targeting
(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide 3,5-Dimethoxyphenyl Electron-donating (-OCH₃) Altered binding affinity
(1R,5S)-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide 4-Trifluoromethylphenyl Strong electron-withdrawing Improved metabolic stability

Key Observations :

  • 4-Fluorophenyl : Balances lipophilicity and electronic effects, commonly used in CNS-active drugs .
  • Trifluoromethylphenyl : Enhances metabolic stability due to resistance to oxidative degradation .
  • 3,5-Dimethoxyphenyl : Electron-donating groups may reduce binding to transporters like DAT or SERT .

Core Scaffold Modifications

While most analogues retain the 8-azabicyclo[3.2.1]octane core, substitutions in related bicyclic systems include:

  • 9-Azabicyclo[3.3.1]nonane derivatives: Larger ring systems alter conformational flexibility and receptor selectivity .
  • Tropane derivatives (e.g., β-CFT) : Feature a methyl group at N8, enhancing DAT affinity but reducing selectivity .

Research Findings and Structure-Activity Relationships (SAR)

  • Methylthio Group : Increases logP (lipophilicity) by ~0.5–1.0 compared to sulfonyl or carbomethoxy analogues, correlating with improved CNS penetration .
  • Fluorine Substituents: The 4-fluoro group on the aryl ring enhances binding to monoamine transporters by participating in halogen bonding .
  • Sulfonyl vs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.